molecular formula C9H11NO2 B8054287 5-Cyanobicyclo[3.1.1]heptane-1-carboxylic acid

5-Cyanobicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B8054287
M. Wt: 165.19 g/mol
InChI Key: GDCZATXREPWRFH-UHFFFAOYSA-N
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Description

5-Cyanobicyclo[311]heptane-1-carboxylic acid is a bicyclic organic compound characterized by a fused ring structure containing a cyano group (-CN) and a carboxylic acid group (-COOH)

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of 5-Cyanobicyclo[3.1.1]heptane-1-carboxylic acid typically begins with bicyclo[3.1.1]heptane derivatives.

  • Reaction Steps: The cyano group can be introduced through a nitrile formation reaction, often involving the reaction of a suitable precursor with a cyanide source under controlled conditions.

  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods:

  • Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Process Optimization: Continuous process optimization is crucial to improve efficiency and reduce costs, including the use of catalysts and alternative reaction pathways.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

  • Reduction: The cyano group can be reduced to form amines, which are valuable intermediates in organic synthesis.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution Reagents: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Primary amines.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Chemistry:

  • Synthetic Intermediate: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

  • Catalyst Development: It is used in the development of new catalysts for organic reactions.

Biology:

  • Bioactive Molecule:

  • Enzyme Inhibitor: Investigated for its role as an enzyme inhibitor in biological systems.

Medicine:

  • Drug Development: Explored for its potential use in drug development, particularly in the treatment of diseases involving cytochrome P450 enzymes.

  • Pharmacokinetics: Studied for its impact on the pharmacokinetics of other drugs.

Industry:

  • Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-Cyanobicyclo[3.1.1]heptane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • Bicyclo[3.1.1]heptane-1-carboxylic Acid: Lacks the cyano group, resulting in different reactivity and applications.

  • 5-Cyanobicyclo[3.1.1]heptane-1,5-dicarboxylic Acid:

Uniqueness: 5-Cyanobicyclo[31

This comprehensive overview highlights the significance of 5-Cyanobicyclo[3.1.1]heptane-1-carboxylic acid in various scientific fields and its potential for future research and industrial applications.

Properties

IUPAC Name

5-cyanobicyclo[3.1.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-6-8-2-1-3-9(4-8,5-8)7(11)12/h1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCZATXREPWRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C1)(C2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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